3-hydroxy-6-methyl-2(2H)-pyranone
Description
Properties
CAS No. |
73692-69-0 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(7)6(8)9-4/h2-3,7H,1H3 |
InChI Key |
MJIACMMODTYUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methyl-2(2H)-pyranone typically involves the condensation of 2,6-dimethyl-4H-pyran-4-one with formaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the pyranone ring.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methyl-2(2H)-pyranone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: 3-Keto-6-methyl-2(2H)-pyranone or 3-carboxy-6-methyl-2(2H)-pyranone.
Reduction: 3-Hydroxy-6-methyl-2(2H)-pyranol.
Substitution: Various substituted pyranone derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-6-methyl-2(2H)-pyranone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of pharmaceuticals and nutraceuticals.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-hydroxy-6-methyl-2(2H)-pyranone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Pyranone Derivatives
Structural Analogues and Substituent Effects
Phomapyrone A (Compound 2)
- Structure: α-Pyranone core with a 3,5-bis(hydroxymethyl)-4-methoxy side chain and a propanoic acid group at C-6 .
- Bioactivity : Exhibits moderate inhibitory effects on HL-60 leukemia cells (IC₅₀ ~20 µM) .
- Key Difference: The extended side chain enhances solubility and likely influences receptor binding compared to the simpler 3-hydroxy-6-methyl-2(2H)-pyranone.
Chalcone-Phenylpyranone Hybrid (Compound 5f)
- Structure: 4-Hydroxy-6-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one fused with a chalcone moiety (dichlorophenyl and dimethylaminoethoxy groups) .
- Bioactivity : Demonstrates antitumor activity against breast cancer cell lines (GI₅₀ = 1.2 µM for MCF-7) due to enhanced electrophilicity from the chalcone group .
- Key Difference: The phenyl and electron-withdrawing substituents increase cytotoxicity, contrasting with the minimal bioactivity of this compound.
Diplopyrone and Fungal Pyranones
- Structure : Tetrahydro-4-hydroxy-6-propylpyran-2-one from Lasiodiplodia spp. .
- Bioactivity : Associated with antifungal and phytotoxic properties, attributed to the hydrophobic propyl chain.
- Key Difference: Alkyl side chains improve membrane permeability, whereas the methyl group in this compound limits lipophilicity .
Aroma-Active Pyranones in Food Chemistry
This compound is a key contributor to the "seasoning-like" aroma in dry-aged meats. Its flavor dilution (FD) factor varies with aging time, as shown below:
| Compound | FD Factor (Day 0) | FD Factor (Day 20) | FD Factor (Day 40) |
|---|---|---|---|
| This compound | 64 | 256 | 256 |
| 3-Hydroxy-2-methyl-4-pyrone | 256 | 1024 | 1024 |
| 3-Ethyl-2,5-dimethylpyrazine | 64 | 1024 | - |
Data sourced from dry-aged pork studies .
- Comparison: While 3-hydroxy-2-methyl-4-pyrone (cotton candy aroma) dominates due to higher FD values, this compound contributes a subtler, persistent umami note. Structural differences (hydroxyl/methyl positions) alter volatility and receptor interaction .
Pharmacological Potential
- Natural Pyranones: Derivatives like dermolactone (from Dermocybe fungi) exhibit antimicrobial activity but require complex stereochemical synthesis .
- This compound: Lacks significant reported bioactivity, likely due to its simple structure. In contrast, fungal pyranones with branched alkyl chains or fused aromatic systems (e.g., lasiolactone) show enhanced bioactivity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-hydroxy-6-methyl-2(2H)-pyranone to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of acetylated intermediates under acidic or basic conditions. For example, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (a structural analog) is synthesized using cyclization steps followed by purification via column chromatography or recrystallization . To optimize yield, researchers should:
- Adjust reaction temperature and time to minimize side products.
- Use high-purity starting materials to reduce impurities.
- Employ techniques like thin-layer chromatography (TLC) for real-time monitoring .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyranone ring structure and substituents (e.g., methyl and hydroxyl groups). For example, the NIST database provides reference spectra for analogous pyranones .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 168.15 g/mol for related compounds) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:
- Cross-validate data with authoritative databases (e.g., NIST WebBook or PubChem ).
- Reproduce synthesis and purification protocols from peer-reviewed studies.
- Use differential scanning calorimetry (DSC) to confirm thermal properties .
Advanced Research Questions
Q. What experimental strategies are recommended to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C, monitoring degradation products via HPLC or LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Light Sensitivity : Expose samples to UV-Vis light and track photodegradation using spectrophotometry .
Q. How can computational modeling aid in understanding the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide synthetic modifications .
- QSAR Models : Corrogate substituent effects (e.g., methyl or hydroxyl groups) with observed bioactivity .
Q. What mechanistic insights exist for the role of this compound in organic reactions, such as cycloadditions or nucleophilic substitutions?
- Methodological Answer :
- The compound’s α,β-unsaturated carbonyl moiety facilitates Michael additions or Diels-Alder reactions. For example, its analog, dehydroacetic acid, undergoes nucleophilic attack at the β-position under basic conditions .
- Kinetic studies using H NMR or stopped-flow spectroscopy can elucidate reaction pathways .
Q. How can researchers investigate the biological interactions of this compound, such as its potential as a enzyme inhibitor or metabolite?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
